2-(3-Methoxyphenyl)pyrazine
Overview
Description
2-(3-Methoxyphenyl)pyrazine is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with a methoxyphenyl group at the second position. Pyrazines are known for their diverse biological activities and are commonly used as building blocks in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrazine typically involves the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazine ring. This reaction can be catalyzed by various acids or bases under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often employ transition-metal-free strategies to ensure high yields and purity. For example, the use of solid alumina and room temperature conditions can facilitate the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazines .
Scientific Research Applications
2-(3-Methoxyphenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methoxyphenyl)pyrazine include other methoxy-substituted pyrazines and phenyl-substituted pyrazines. Examples include:
- 2-(4-Methoxyphenyl)pyrazine
- 2-(3-Methoxyphenyl)pyridine
- 2-(3-Methoxyphenyl)imidazo[1,2-a]pyrazine .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZZCMVJFZYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587570 | |
Record name | 2-(3-Methoxyphenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-38-1 | |
Record name | 2-(3-Methoxyphenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Methoxy-phenyl)-pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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